molecular formula C7H17Cl2N3O B1416798 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride CAS No. 1171720-80-1

2-(1,4-Diazepan-1-yl)acetamide dihydrochloride

Cat. No.: B1416798
CAS No.: 1171720-80-1
M. Wt: 230.13 g/mol
InChI Key: OHUOXVCMCOMVBP-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)acetamide dihydrochloride is a chemical compound with the molecular formula C7H17Cl2N3O and a molecular weight of 230.14 g/mol . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride typically involves the reaction of 1,4-diazepane with acetic anhydride in the presence of a suitable base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Dichloromethane or similar organic solvent

    Base: Triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with temperature control

    Purification: Crystallization or recrystallization to obtain high purity

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product quality

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Reaction with reducing agents such as sodium borohydride

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, room temperature

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted diazepane derivatives

Scientific Research Applications

2-(1,4-Diazepan-1-yl)acetamide dihydrochloride is widely used in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Diazepan-1-yl)acetamide
  • Piperazin-1-yl derivatives
  • Thiadiazole derivatives

Uniqueness

2-(1,4-Diazepan-1-yl)acetamide dihydrochloride is unique due to its specific diazepane structure, which imparts distinct chemical and biological properties. Compared to piperazine and thiadiazole derivatives, it offers different reactivity and binding characteristics, making it valuable in diverse research applications .

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c8-7(11)6-10-4-1-2-9-3-5-10;;/h9H,1-6H2,(H2,8,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUOXVCMCOMVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171720-80-1
Record name 2-(1,4-diazepan-1-yl)acetamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,4-Diazepan-1-yl)acetamide dihydrochloride

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